![molecular formula C16H25Cl2N3O2 B2501691 [4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride CAS No. 2320857-80-3](/img/structure/B2501691.png)
[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
カタログ番号 B2501691
CAS番号:
2320857-80-3
分子量: 362.3
InChIキー: MWLKEFHXZIRFNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .科学的研究の応用
Synthesis Methods:
- A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, was introduced due to its significance in medicinal chemistry. The process involves the catalytic hydrogenation of pyrrolylpyridine, providing a simpler method for producing larger quantities (Smaliy et al., 2011).
- An innovative three-component synthesis yielded a new compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, confirming its structure through NMR, MS, and X-ray crystal diffraction (Wu Feng, 2011).
- A scalable and efficient synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was developed from 4-aminopyridine and N,N'-carbonyldiimidazole, offering high purity and good yield (Wei et al., 2016).
Structural Studies and Design:
- Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related compounds, were examined, revealing extensive hydrogen bonding and one-dimensional network formation, highlighting the structural intricacies of these compounds (Ullah & Altaf, 2014).
- Rupatadine, a compound with a piperidine structure, was studied through X-ray crystallography, offering insights into its geometric configuration and highlighting the potential for tailoring the properties of piperidine-based compounds (Kaur et al., 2013).
Applications in Biological Research
Antiproliferative and Antimicrobial Effects:
- Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated significant antiproliferative effects on human leukemic cells. These findings could open pathways for developing new therapeutic agents (Sharath Kumar et al., 2014).
- Synthesized 2-hydroxypyrrolidine/piperidine derivatives exhibited notable antimicrobial and larvicidal activities, indicating their potential in medical and environmental applications (Suresh, Padusha, & Raja, 2016).
- New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid displayed variable antimicrobial activity, suggesting their utility in drug development (Patel, Agravat, & Shaikh, 2011).
Neurological and Cardiovascular Research:
- A study on the synthesis, antiarrhythmic, and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed potent effects, indicating their potential in treating cardiovascular conditions (Malawska et al., 2002).
- Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity, displaying promising results compared to the standard drug, donepezil. These findings could contribute to developing new treatments for Alzheimer's disease (Gupta et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKEFHXZIRFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Benzyl 2-bromo-2,2-difluoroacetate
155820-63-6

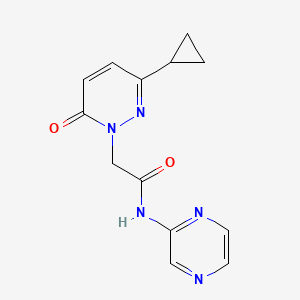
![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

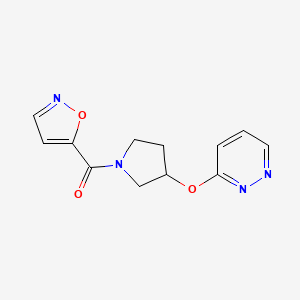
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
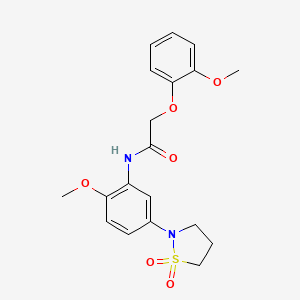
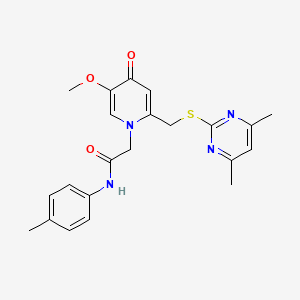
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)
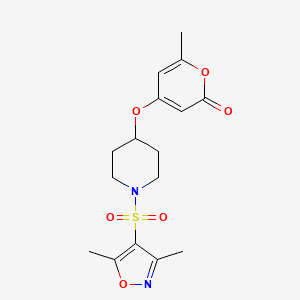
![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)